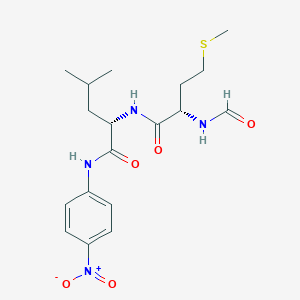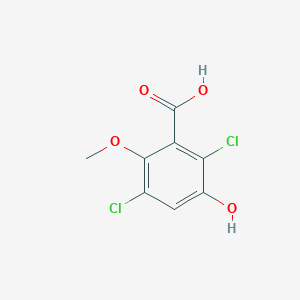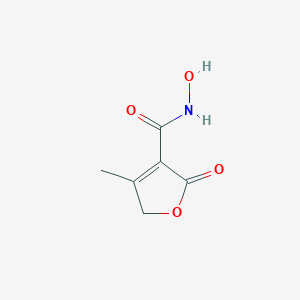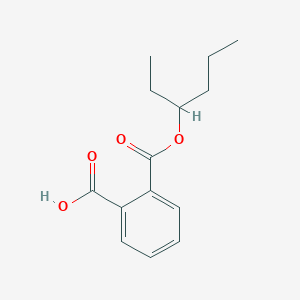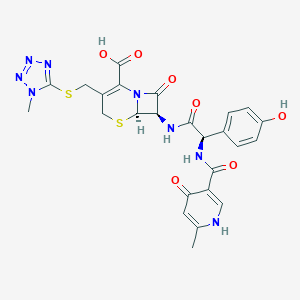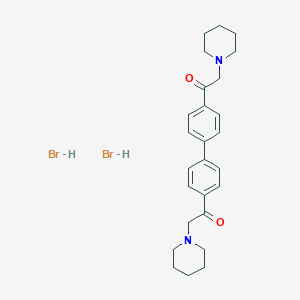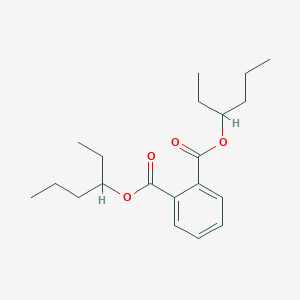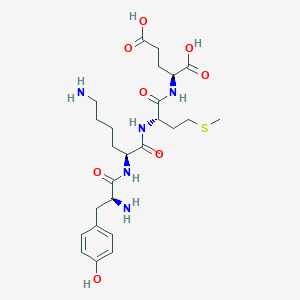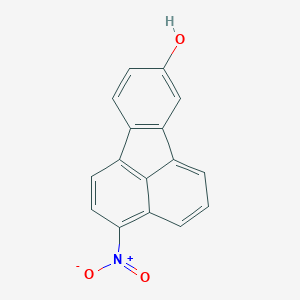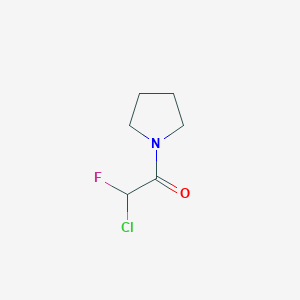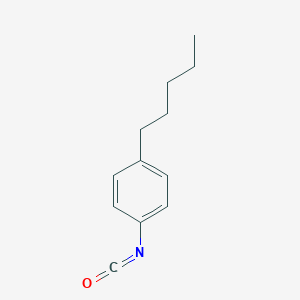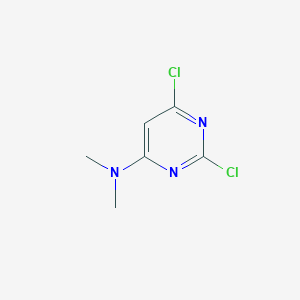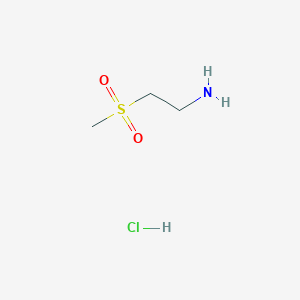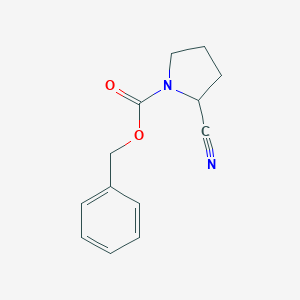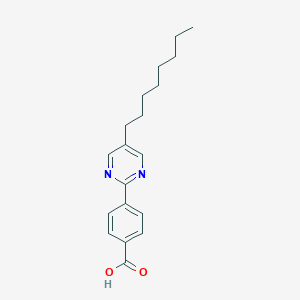
4-(5-Octylpyrimidin-2-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Octylpyrimidin-2-YL)benzoic acid, commonly known as OPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPBA is a pyrimidine-based ligand that can bind to metal ions and form coordination complexes, which have been extensively studied for their biological and catalytic properties.
Aplicaciones Científicas De Investigación
OPBA has been studied extensively for its potential applications in various fields, including catalysis, sensing, and medicinal chemistry. OPBA can act as a chelating agent and form coordination complexes with metal ions, which have been used as catalysts in various reactions such as Suzuki coupling, Heck reaction, and C-H activation. OPBA has also been used as a fluorescence probe for the detection of metal ions in aqueous solutions.
In medicinal chemistry, OPBA has been studied for its potential as an anticancer agent. OPBA can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. OPBA has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of OPBA is not fully understood, but it is believed to involve the binding of OPBA to metal ions and the formation of coordination complexes. The coordination complexes can then interact with biological molecules such as enzymes and proteins, leading to the observed biological effects of OPBA.
Efectos Bioquímicos Y Fisiológicos
OPBA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of cell cycle progression. OPBA has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using OPBA in lab experiments include its ability to form coordination complexes with metal ions, which can be used as catalysts in various reactions. OPBA can also be used as a fluorescence probe for the detection of metal ions in aqueous solutions. The limitations of using OPBA in lab experiments include its low solubility in water and the need for optimization of reaction conditions to improve yield.
Direcciones Futuras
There are several future directions for the research on OPBA. One direction is the optimization of the synthesis method to improve the yield and purity of OPBA. Another direction is the development of new coordination complexes of OPBA with metal ions for use as catalysts in various reactions. The use of OPBA as a fluorescence probe for the detection of metal ions in biological samples is also an area of future research. Finally, the investigation of the potential medicinal properties of OPBA for the treatment of various diseases is an important area of future research.
Conclusion
In conclusion, 4-(5-Octylpyrimidin-2-YL)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPBA can form coordination complexes with metal ions, which have been extensively studied for their biological and catalytic properties. OPBA has potential applications in catalysis, sensing, and medicinal chemistry. The future directions for the research on OPBA include the optimization of the synthesis method, the development of new coordination complexes, the investigation of the potential medicinal properties, and the use of OPBA as a fluorescence probe.
Métodos De Síntesis
The synthesis of OPBA involves the reaction of 5-octylpyrimidine-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield OPBA. The yield of OPBA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propiedades
Número CAS |
123020-87-1 |
|---|---|
Nombre del producto |
4-(5-Octylpyrimidin-2-YL)benzoic acid |
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-(5-octylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-6-7-8-15-13-20-18(21-14-15)16-9-11-17(12-10-16)19(22)23/h9-14H,2-8H2,1H3,(H,22,23) |
Clave InChI |
OUMYUIKKTOVBQF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Sinónimos |
4-(5-Octyl-2-pyrimidinyl)-benzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



